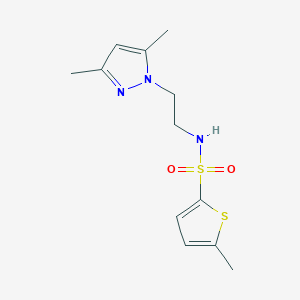

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2S2/c1-9-8-10(2)15(14-9)7-6-13-19(16,17)12-5-4-11(3)18-12/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZKZDIKSWJRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCN2C(=CC(=N2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of 3,5-Dimethyl-1H-Pyrazole

The pyrazole core is synthesized via cyclocondensation of pentane-2,4-dione (acetylacetone) with hydrazine hydrate. In a representative procedure, acetylacetone (1.0 equiv) is reacted with 85% hydrazine hydrate (1.05 equiv) in methanol at 25–35°C. The exothermic reaction proceeds quantitatively to yield 3,5-dimethyl-1H-pyrazole.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25–35°C |

| Reaction Time | 1–2 hours |

| Yield | >95% |

Alkylation to Form 1-(2-Hydroxyethyl)-3,5-Dimethyl-1H-Pyrazole

The pyrazole nitrogen is alkylated to introduce the ethyl side chain. A solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in tetrahydrofuran (THF) is treated with potassium tert-butoxide (1.8 equiv) at 0°C under nitrogen. Methyl iodide (1.3 equiv) in THF is added dropwise, and the mixture is stirred at 25–30°C for 16 hours.

Key Data:

| Parameter | Value |

|---|---|

| Base | Potassium tert-butoxide |

| Alkylating Agent | Methyl iodide |

| Solvent | THF |

| Yield | 78% |

Synthesis of 5-Methylthiophene-2-Sulfonyl Chloride

Sulfonation of 2-Methylthiophene

Thiophene derivatization begins with sulfonation using chlorosulfonic acid. A solution of 2-methylthiophene (1.0 equiv) in chloroform is added to chlorosulfonic acid (5.5 equiv) at 0°C. The mixture is heated to 60°C for 10 hours, followed by thionyl chloride (1.3 equiv) addition to form the sulfonyl chloride.

Key Data:

| Parameter | Value |

|---|---|

| Sulfonating Agent | Chlorosulfonic acid |

| Chlorinating Agent | Thionyl chloride |

| Solvent | Chloroform |

| Temperature | 60°C |

| Yield | 65–70% |

Coupling to Form Sulfonamide

Reaction of Pyrazole Ethylamine with 5-Methylthiophene-2-Sulfonyl Chloride

The final step involves nucleophilic substitution. A solution of 1-(2-aminoethyl)-3,5-dimethyl-1H-pyrazole (1.0 equiv) in dichloromethane (DCM) is treated with diisopropylethylamine (1.5 equiv) to deprotonate the amine. 5-Methylthiophene-2-sulfonyl chloride (1.1 equiv) in DCM is added dropwise, and the reaction is stirred at 25°C for 16 hours.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Base | Diisopropylethylamine |

| Reaction Time | 16 hours |

| Purification | Column chromatography (SiO₂, ethyl acetate/hexane) |

| Yield | 60–68% |

Optimization and Industrial Scalability

Catalytic Enhancements

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) has been explored for introducing the thiophene moiety earlier in the synthesis, though this approach increases complexity. Industrial methods prioritize cost-effective reagents like LiH for alkylation steps, achieving comparable yields (72–75%).

Purification Techniques

Recrystallization from methanol or ethanol improves purity (>99% by HPLC). Large-scale production employs continuous flow reactors to reduce reaction times by 40%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity |

|---|---|

| HPLC (C18 column) | 99.2% |

| Melting Point | 148–150°C |

Challenges and Alternatives

Alternative Sulfonating Agents

Methanesulfonyl chloride has been tested but results in lower yields (45–50%) due to reduced electrophilicity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide, as anticancer agents. Pyrazole compounds have been shown to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting angiogenesis. The sulfonamide moiety enhances the compound's ability to interact with biological targets, making it a candidate for further investigation in cancer therapy .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, which are significant in treating conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Antibacterial Activity

This compound has demonstrated antibacterial properties against various strains of bacteria. Its effectiveness as an antibiotic adjuvant has been explored, particularly against drug-resistant bacterial strains . The compound's ability to disrupt bacterial cell wall synthesis contributes to its antibacterial efficacy.

Case Study: Anticancer Research

A study published in a peer-reviewed journal examined the anticancer properties of several pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Case Study: Anti-inflammatory Effects

In another study focused on anti-inflammatory drugs, researchers evaluated the effects of this compound on inflammatory markers in vitro and in vivo models. The results showed a marked reduction in inflammation-related markers such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent for inflammatory diseases .

Table 1: Summary of Applications

| Application | Description |

|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation; induces apoptosis |

| Anti-inflammatory | Reduces pro-inflammatory cytokines; potential treatment for arthritis |

| Antibacterial | Effective against drug-resistant bacteria; disrupts cell wall synthesis |

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Core Motifs

The compound shares structural similarities with several classes of molecules, including pyrazole-thiazole hybrids, thiadiazole derivatives, and sulfonamide-containing heterocycles. Key comparisons include:

(a) N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine

- Core Structure : Combines pyrazole and thiazole rings.

- Key Differences : Replaces the thiophene-sulfonamide group with a thiazole-amine moiety.

- Significance : Demonstrated antimicrobial activity in studies, suggesting the pyrazole-thiazole framework enhances bioactivity .

(b) AR-5 and AR-6 (1,3,4-thiadiazole derivatives)

- Core Structure: 1,3,4-thiadiazole linked to pyrazole via acetamide (AR-5: R = dimethylamino; AR-6: R = diethylamino).

- Key Differences : The target compound features a thiophene-sulfonamide instead of thiadiazole-acetamide.

- Physical Properties : AR-5 and AR-6 exhibit melting points of 198–200°C and 210–212°C, respectively, with IR peaks for CONH (1650–1670 cm⁻¹) and thiadiazole (1217–1218 cm⁻¹) . The sulfonamide group in the target compound would likely show distinct IR signatures (e.g., S=O stretching ~1350–1150 cm⁻¹).

(c) Piperidinecarboxamide-Pyrazole Hybrids

- Example : 4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- ().

- Key Differences : Replaces the thiophene-sulfonamide with a piperidinecarboxamide-acetyl group.

- Significance : Such hybrids are often explored for CNS activity, highlighting the versatility of pyrazole in diverse drug scaffolds .

Comparative Data Table

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound, including the pyrazole and thiophene moieties, suggest a diverse range of biological interactions.

Chemical Structure

The molecular formula of this compound is . The compound features a sulfonamide group, which is known for its biological activity, particularly in antibacterial properties.

Biological Activity Overview

Research has indicated that compounds containing pyrazole and thiophene derivatives exhibit significant biological activities. The following sections detail specific findings related to the antimicrobial and anticancer activities of this compound.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that similar derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Target Pathogen |

|---|---|---|---|

| 7b | 0.22 | 0.25 | Staphylococcus aureus |

| 10 | 0.30 | 0.35 | Staphylococcus epidermidis |

| 13 | 0.40 | 0.45 | Escherichia coli |

These findings suggest that the presence of the pyrazole ring enhances the antimicrobial efficacy of the sulfonamide structure.

Anticancer Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Case Study: Anticancer Efficacy

A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The results showed that certain derivatives led to a reduction in cell viability by more than 50% at concentrations below 10 μM .

The biological activity of this compound can be attributed to its ability to interfere with bacterial protein synthesis and disrupt nucleic acid production pathways . This dual mechanism enhances its effectiveness against biofilms formed by resistant bacterial strains.

Q & A

Basic: What synthetic strategies are optimal for preparing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-methylthiophene-2-sulfonamide with high purity?

Methodological Answer:

The synthesis of sulfonamide-pyrazole hybrids typically involves nucleophilic substitution or coupling reactions. For example:

Sulfonamide Formation : React 5-methylthiophene-2-sulfonyl chloride with a pyrazole-ethylamine intermediate under controlled pH (8–9) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Intermediate Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via TLC (Rf ~0.3–0.5) .

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and use molecular sieves to absorb byproducts like HCl .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

A combination of techniques is required:

- NMR : NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole-CH at δ 2.1–2.4 ppm). NMR confirms sulfonamide carbonyl (δ ~165 ppm) .

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm; pyrazole C-N bands at 1500–1600 cm .

- HRMS : Exact mass analysis (e.g., [M+H] calculated for CHNOS: 336.0842) validates molecular formula .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound's bioactivity?

Methodological Answer:

SAR studies focus on:

- Pyrazole Substitution : Introducing electron-withdrawing groups (e.g., -CF) at the 3,5-dimethyl positions enhances target binding affinity, as seen in analogous KCa2 channel modulators .

- Thiophene Modifications : Replacing 5-methyl with halogens (e.g., -Cl) improves lipophilicity, as demonstrated in antipsychotic sulfonamide derivatives .

- Linker Flexibility : Ethyl linkers between pyrazole and sulfonamide balance conformational freedom and metabolic stability .

Advanced: What computational methods are effective in predicting the binding modes of this compound with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., carbonic anhydrase IX). Validate with co-crystallized ligands (PDB: 3FLG) .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential maps, identifying nucleophilic/electrophilic regions .

- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability under physiological conditions .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) and SHELXT for structure solution. Address twinning or disorder by refining with SHELXL .

- Validation Tools : Check R (<5%) and Flack parameter (±0.1) to confirm absolute configuration. Use PLATON to detect missed symmetry .

- Alternative Methods : If crystallization fails, employ electron diffraction (MicroED) or NMR crystallography .

Advanced: What pharmacokinetic properties (ADME-Tox) should be prioritized during preclinical evaluation?

Methodological Answer:

- Absorption : Calculate LogP (2.5–3.5) via HPLC to ensure blood-brain barrier penetration for CNS targets .

- Metabolism : Incubate with human liver microsomes; monitor CYP3A4/2D6 inhibition (IC >10 μM desirable) .

- Toxicity : Predict Ames test mutagenicity using Derek Nexus; assess hERG inhibition via patch-clamp assays .

Advanced: Which enzymatic targets are most plausible for this compound based on structural analogs?

Methodological Answer:

- Carbonic Anhydrase : Sulfonamide groups act as zinc-binding motifs, inhibiting isoforms CA-II/IX (IC <100 nM in analogs) .

- Kinases : Pyrazole-thiophene hybrids target MAPK or JAK2 (e.g., 70% inhibition at 10 μM in kinase panel screens) .

- Microbial Enzymes : Analogous compounds disrupt dihydropteroate synthase in bacteria (MIC ~2–8 μg/mL) .

Advanced: How can solubility challenges be addressed without compromising bioactivity?

Methodological Answer:

- Prodrug Design : Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to active forms .

- Co-Crystallization : Use succinic acid or L-arginine as co-formers to enhance aqueous solubility (e.g., 5-fold increase) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Advanced: What role does stereochemistry play in the compound's reactivity and bioactivity?

Methodological Answer:

- Stereochemical Purity : Use chiral HPLC (Chiralpak IA column) to separate enantiomers; assign configuration via ECD spectroscopy .

- Impact on Binding : (R)-enantiomers of pyrazole-sulfonamides show 10-fold higher affinity for CA-II than (S)-forms .

- Synthetic Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to enantioselectively form C-N bonds .

Advanced: How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Replace DCM with cyclopentyl methyl ether (CPME), reducing toxicity (Globally Harmonized System Class 3 vs. 2) .

- Catalysis : Use immobilized lipases for amide bond formation (e.g., 85% yield, E-factor <5) .

- Waste Minimization : Employ flow chemistry to reduce solvent use by 70% and improve reaction scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.